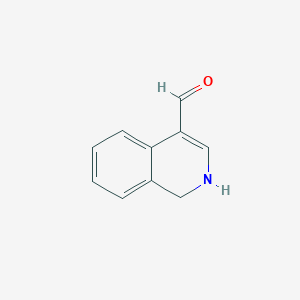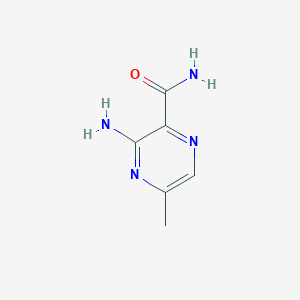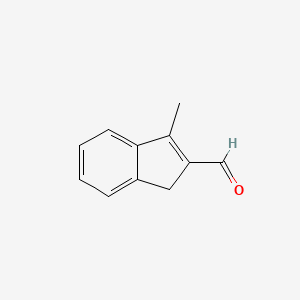
1,2-Dihydroisoquinoline-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydroisoquinoline-4-carbaldehyde is a chemical compound that belongs to the class of isoquinolines Isoquinolines are nitrogen-containing heterocycles that are widely recognized for their presence in various natural products and biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dihydroisoquinoline-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of isoquinoline with alkyl propiolates and 1,3-diketones under mild reaction conditions. This three-component reaction proceeds without the need for catalysts and yields functionalized 1,2-dihydroisoquinolines . Another method involves the palladium-catalyzed cascade cyclization-coupling of trisubstituted allenamides with arylboronic acids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydroisoquinoline-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
1,2-Dihydroisoquinoline-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and interactions involving isoquinoline derivatives.
Industry: The compound is utilized in the production of fine chemicals and as a building block for various industrial processes
Mecanismo De Acción
The mechanism of action of 1,2-Dihydroisoquinoline-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to bioactive molecules that modulate enzymatic activity or receptor interactions. For example, derivatives of isoquinolines have been shown to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which is significant in cancer immunotherapy .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: This compound is structurally similar and also exhibits significant biological activity.
1,2-Dihydroisoquinoline-1-carboxylates: These compounds share the isoquinoline core and are used in various synthetic applications.
Uniqueness
1,2-Dihydroisoquinoline-4-carbaldehyde is unique due to its specific functional groups, which allow for diverse chemical modifications and applications. Its ability to participate in multiple types of reactions and serve as a versatile intermediate makes it valuable in both research and industrial contexts.
Propiedades
Fórmula molecular |
C10H9NO |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
1,2-dihydroisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H9NO/c12-7-9-6-11-5-8-3-1-2-4-10(8)9/h1-4,6-7,11H,5H2 |
Clave InChI |
IDFZBYUJEPDVJJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(=CN1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol](/img/structure/B11919605.png)

![1-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919619.png)


![5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11919626.png)







